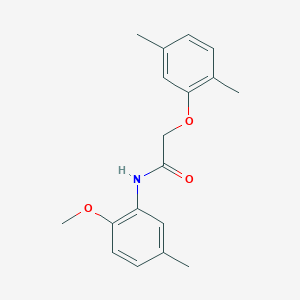![molecular formula C11H13BrN2OS B5773988 2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole](/img/structure/B5773988.png)
2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the imidazole family. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
作用機序
The mechanism of action of 2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole involves its ability to bind to the active site of PTPs and inhibit their activity. This leads to the modulation of cellular signaling pathways and the regulation of various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole have been extensively studied. It has been shown to modulate the activity of various signaling pathways, including those involved in cell growth, differentiation, and apoptosis. It has also been shown to have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
One of the major advantages of using 2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole in lab experiments is its ability to selectively inhibit PTPs without affecting other enzymes. This makes it a valuable tool for studying the function of PTPs in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may affect the viability of cells in certain experiments.
将来の方向性
There are several future directions for the study of 2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole. One potential direction is to further explore its anti-inflammatory and anti-tumor properties and its potential use in the development of new therapeutic agents. Another direction is to study its effects on specific signaling pathways and its potential applications in the regulation of cellular processes. Additionally, the development of new synthesis methods and modifications of the compound may lead to the discovery of new applications and properties.
In conclusion, 2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole is a valuable tool for scientific research in the fields of biochemistry and physiology. Its ability to selectively inhibit PTPs and modulate cellular signaling pathways makes it a promising compound for the development of new therapeutic agents and the study of various biological processes. Further research in this area may lead to the discovery of new applications and properties.
合成法
The synthesis of 2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole involves the reaction of 3-bromo-4-methoxybenzyl chloride with thioacetamide in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to obtain the final compound. This synthesis method has been well-established and is commonly used in research laboratories.
科学的研究の応用
2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole has been widely used in scientific research due to its potential applications in biochemistry and physiology. It has been shown to act as a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. This makes it a valuable tool for studying the function of PTPs in various biological processes.
特性
IUPAC Name |
2-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2OS/c1-15-10-3-2-8(6-9(10)12)7-16-11-13-4-5-14-11/h2-3,6H,4-5,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOVEOLUBHGHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NCCN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203214 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5773913.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclohexylpropanamide](/img/structure/B5773914.png)

![5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide](/img/structure/B5773928.png)


![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5773946.png)


![2-(2-ethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5773969.png)


![N-(3,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5773986.png)